molecular formula C6H10O4 B7769224 Ethylidene diacetate CAS No. 66455-31-0

Ethylidene diacetate

Cat. No.: B7769224
CAS No.: 66455-31-0
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Description

Ethylidene diacetate (CAS 542-10-9), also systematically named ethane-1,1-diyl diacetate or 1,1-diacetoxyethane, is an organic compound with the formula C6H10O4 and a molecular weight of 146.14 g/mol . It presents as a colorless liquid at room temperature with a melting point of 18.9 °C and a boiling point in the range of 167–169 °C . Historically, this compound served as a significant industrial precursor to vinyl acetate, a crucial monomer, through a thermal elimination reaction that releases acetic acid . A major synthetic pathway involves the reaction of acetaldehyde with acetic anhydride, catalyzed by ferric chloride . As a diester of a geminal diol, it is classified as an acylal . This class of compounds is of substantial interest in modern research, particularly in synthetic and medicinal chemistry, where they are employed as protective groups for aldehydes and as key precursors in the total synthesis of natural products . Furthermore, the acylal structural motif is actively investigated in advanced prodrug design, as it can improve the membrane permeability and metabolic stability of promising drug candidates . In industrial research contexts, the formation and control of related diacetate compounds, such as ethylene glycol diacetate, are important considerations in catalytic process optimization, for instance, during the production of vinyl acetate via the ethylene vapor phase method . This compound is a valuable building block for researchers exploring these and other chemical domains. This product is intended for research purposes only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyloxyethyl acetate
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InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
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InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N
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Canonical SMILES

CC(OC(=O)C)OC(=O)C
Source PubChem
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Molecular Formula

C6H10O4
Record name ethylidene diacetate
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DSSTOX Substance ID

DTXSID1027188
Record name 1,1-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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CAS No.

542-10-9, 66455-31-0
Record name Ethylidene diacetate
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Synthetic Methodologies and Mechanistic Investigations of Ethylidene Diacetate

Synthesis from Acetic Anhydride (B1165640) and Acetic Acid

The synthesis of ethylidene diacetate from acetic anhydride represents a significant pathway, often involving the hydrogenation of acetic anhydride. This process can be catalyzed through both heterogeneous and homogeneous systems, each with distinct methodologies and mechanistic features.

Heterogeneous Catalysis in Acetic Anhydride Reaction Pathways

A notable method for producing this compound involves the reaction of acetic anhydride with acetic acid, hydrogen, and carbon monoxide in the presence of a heterogeneous, bifunctional catalyst. osti.govepo.orgepo.org This approach is advantageous as it facilitates the separation of the catalyst from the product mixture via simple filtration, and the catalyst can be recycled without a significant loss of activity. osti.gov

The catalyst is specifically designed to be stable under hydrogenation conditions and consists of an insoluble polymer with pendant quaternized heteroatoms. osti.govepo.orgepo.org A portion of these heteroatoms is ionically bonded to anionic Group VIII metal complexes, such as those containing rhodium, palladium, or iridium, while the remainder are bonded to iodide. osti.govepo.orgepo.org This bifunctional nature allows the catalytic reaction to proceed efficiently without the need for additional promoters, which are often required in homogeneous systems. osti.govepo.org The reaction is typically conducted at elevated temperatures and pressures. osti.govepo.org For instance, preferred operating conditions can be a temperature of 190°C and a pressure of 1500 psig (10.3 MPa). epo.org

ParameterValueReference
Reactants Acetic Anhydride, Acetic Acid, Hydrogen, Carbon Monoxide osti.govepo.org
Catalyst Type Heterogeneous, bifunctional, hydrogenation-stable osti.govepo.org
Catalyst Support Insoluble polymer with pendant quaternized heteroatoms osti.govepo.orgepo.org
Active Metals Anionic Group VIII metal complexes (e.g., Rh, Pd, Ir) epo.orgepo.org
Promoter Iodide bonded to quaternized heteroatoms osti.govepo.org
Advantage No separate accelerator/promoter needed; easy catalyst separation osti.govepo.org
Preferred Temperature 190°C epo.org
Preferred Pressure 1500 psig (10.3 MPa) epo.org

Homogeneous Catalysis for Acetic Anhydride Hydrogenation

Homogeneous catalysis offers an alternative route for the hydrogenation of acetic anhydride to this compound. One described method employs a catalyst system that is a combination of a rhodium or ruthenium compound, methyl iodide, and lithium iodide. googleapis.com Another approach involves reacting acetic anhydride with hydrogen in the presence of a catalyst consisting of palladium, ruthenium, and/or rhodium, notably in the substantial absence of carbon monoxide. google.com This process aims for a high yield of this compound, with the reaction stoichiometry yielding one molecule of acetic acid as a co-product for each molecule of this compound produced. google.com

Mechanistic Aspects of Acetic Anhydride to this compound Conversion

2 (CH₃CO)₂O + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH

Synthesis from Methyl Acetate (B1210297)

An important alternative pathway to this compound, particularly relevant in the context of C1 chemistry, starts from methyl acetate. This route leverages synthesis gas (a mixture of carbon monoxide and hydrogen) and provides a pathway to vinyl acetate monomer from non-ethylene feedstocks. acs.orgacs.org

Hydrocarbonylation of Methyl Acetate with Syngas

The direct conversion of methyl acetate to this compound is achieved through hydrocarbonylation, a reaction with carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas or syngas. acs.orgepa.govacs.org This process is typically catalyzed by soluble transition metal complexes, with rhodium-based catalysts showing particularly promising results. acs.orgacs.org The reaction is generally carried out in a suitable solvent, with acetic acid often being preferred. acs.org

2 CH₃CO₂CH₃ + 2 CO + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH

The mechanism is thought to involve the concurrent generation of acetaldehyde (B116499) and acetic anhydride, which then react to form this compound. acs.orgepa.govresearchgate.netresearchgate.net An alternative view suggests the independent generation of acetaldehyde via the reductive carbonylation of methyl acetate, which subsequently reacts with acetic anhydride. acs.orgepa.govresearchgate.net

The efficiency of the hydrocarbonylation of methyl acetate can be significantly enhanced by using a mixed catalyst system. oup.comoup.com Research has demonstrated that a combination of rhodium and palladium catalysts, used with iodide and basic promoters in an acetic acid solution, is highly effective. researchgate.netoup.comresearcher.life

In a typical system, a rhodium compound such as RhCl₃·3H₂O is used in conjunction with a palladium co-catalyst like Pd(OAc)₂. acs.org The presence of the palladium co-catalyst is believed to facilitate the hydrogenolysis of acetic anhydride (formed in situ) to acetic acid and acetaldehyde, which then rapidly reacts to give the desired this compound. oup.com This synergistic effect leads to higher conversion rates and yields. Studies have achieved methyl acetate conversions of up to 93% and yields of this compound as high as 68% under optimized conditions. researchgate.netoup.comresearcher.life The catalytically active species in these rhodium-based systems is proposed to be [Rh(CO)₂I₂]⁻. acs.orgacs.org The kinetics of the reaction show activation energies of 80.72 kJ/mol for the formation of the acetic anhydride intermediate and 91.79 kJ/mol for the formation of this compound. acs.orgacs.org

ParameterValueReference
Reactants Methyl Acetate, Synthesis Gas (H₂/CO) oup.comresearcher.life
Catalyst System Rhodium-Palladium mixed catalysts oup.comoup.comresearcher.life
Promoters Iodide and basic promoters (e.g., n-Bu₃P) oup.com
Solvent Acetic Acid oup.comresearcher.life
Temperature 160 °C oup.comresearcher.life
Pressure 200 kg/cm ² oup.comresearcher.life
Syngas Ratio (H₂/CO) 1/1 oup.comresearcher.life
Max. Methyl Acetate Conversion 93% oup.comresearcher.life
Max. This compound Yield 68% oup.comresearcher.life
Proposed Active Species [Rh(CO)₂I₂]⁻ acs.orgacs.org
Activation Energy (EDA formation) 91.79 kJ/mol acs.orgacs.org
Influence of Iodide and Basic Promoters in Methyl Acetate Reactions

The synthesis of this compound from the hydrocarbonylation of methyl acetate is significantly influenced by the presence of both iodide and basic promoters, which are often essential components of the catalytic system. Research into rhodium-palladium mixed catalysts highlights that an iodide promoter is crucial for the reaction to proceed. oup.com Among various iodide sources examined, methyl iodide (MeI) has been identified as the most effective promoter. oup.com While iodine (I₂) also proved effective, other sources like potassium iodide were found to be ineffective, suggesting the nature of the iodide species plays a critical role. oup.com

The catalytic activity is further enhanced by the addition of organic bases. oup.com In systems utilizing a RhCl₃·3H₂O-Pd(OAc)₂-MeI catalyst, the introduction of basic promoters such as tributylphosphine (B147548) (n-Bu₃P) and cyclic tertiary amines markedly improves the yield of this compound. oup.com The concentration and nature of these promoters are key variables. For instance, tributylphosphine was found to provide the highest yield of this compound when the molar ratio of n-Bu₃P to MeI was approximately 0.3. oup.com Exceeding this ratio led to a gradual decrease in product yield. oup.com This indicates that a precise balance between the iodide and basic promoter is necessary for optimal catalytic performance. The catalytically active species in these reactions is proposed to be [Rh(CO)₂I₂]⁻. researcher.liferesearchgate.net

The reaction mechanism is understood to involve the concurrent generation of acetaldehyde and acetic anhydride, which then react to form this compound. researchgate.net The palladium co-catalyst is thought to primarily facilitate the hydrogenolysis of acetic anhydride to acetic acid and acetaldehyde. oup.com

Optimization of Reaction Parameters in Methyl Acetate Conversion

The efficient conversion of methyl acetate to this compound requires careful optimization of several reaction parameters, including temperature, pressure, and reactant concentrations. Kinetic studies and experimental investigations have provided insight into the optimal conditions for maximizing yield and selectivity.

In studies using a mixed rhodium-palladium catalyst system, high conversion rates of methyl acetate (up to 93%) and substantial yields of this compound (as high as 68%) were achieved at a temperature of 160 °C and a pressure of 200 kg/cm ² with a 1:1 ratio of hydrogen (H₂) to carbon monoxide (CO). oup.comresearcher.lifeoup.com The kinetics of the hydrocarbonylation have been studied in a temperature range of 433–463 K (160–190 °C). researcher.liferesearchgate.netacs.org The activation energies for the formation of the main product, this compound (EDA), and the primary byproduct, acetic anhydride (Ac₂O), were determined to be 91.79 kJ/mol and 80.72 kJ/mol, respectively, indicating a higher temperature sensitivity for EDA formation. researcher.lifeacs.org

The partial pressures of carbon monoxide and hydrogen also significantly influence the reaction. researcher.liferesearchgate.net The ratio of these gases is a critical factor; for the production of this compound as the main product, a molar ratio of hydrogen to carbon monoxide ranging from 10:1 to 1:10 is preferred. googleapis.com The choice of catalyst and its concentration are also paramount. For instance, in a Rh-Pd system, a maximum yield was observed when the ratio of Pd(OAc)₂ to RhCl₃·3H₂O was approximately 1. oup.com

Table 1: Effect of Basic Promoters on this compound (EDA) Yield
RunBasic PromoterPromoter/MeI Molar RatioMethyl Acetate Conversion (%)EDA Yield (%)
1n-Bu₃P0.685.756.3
2n-Bu₃P0.392.768.1
3Ph₃P0.380.548.5
4n-Bu₃N0.376.945.2
Data sourced from research on RhCl₃·3H₂O-Pd(OAc)₂-MeI catalytic systems. oup.com

Heterogenized Catalysts in Methyl Acetate to this compound Conversion

To overcome challenges associated with separating homogeneous catalysts from reaction products, research has focused on developing stable and recyclable heterogeneous catalysts. These systems typically involve immobilizing active catalytic species onto solid supports.

Group VIII transition metals are central to the catalytic systems used for converting methyl acetate to this compound. While noble metals like rhodium, palladium, and iridium are highly effective, their cost is a significant consideration. googleapis.comgoogle.com Rhodium, in particular, is often the most preferred metal for these catalytic systems. epo.org

Heterogeneous catalysts have been developed where anionic Group VIII metal complexes, such as [Rh(CO)₂I₂]⁻, are ionically bonded to an insoluble polymer support. epo.orgepo.org This approach creates a bifunctional catalyst that is stable under hydrogenation conditions. epo.orgscience.gov For example, rhodium complexes supported on an inorganic carrier have been successfully used for this compound production. epo.org Palladium supported on porous inorganic materials like activated carbon is another effective heterogeneous catalyst. epo.orggoogleapis.com

Alternative, lower-cost co-catalyst systems using non-noble metals have also been explored. A molybdenum-nickel or tungsten-nickel co-catalyst system, used in conjunction with an iodide and a promoter, has been shown to effectively convert methyl acetate to this compound without the need for expensive Group VIII noble metals. google.com

The choice of support material (carrier) and the method of catalyst immobilization are critical in designing effective heterogeneous systems. Insoluble polymers with pendant quaternized heteroatoms, such as nitrogen or phosphorus, have proven to be effective carriers. epo.orgepo.org A notable example is the use of a cross-linked 4-vinylpyridine (B31050) divinylbenzene (B73037) copolymer (e.g., Reillex™ 425), where heteroatoms on the polymer are quaternized with an alkyl halide. epo.orgepo.org

The synthesis of this compound can be adapted for continuous operation, offering advantages in terms of production efficiency and process control. googleapis.comepo.org Continuous flow reactors allow for a steady state of reaction, consistent product quality, and easier integration of separation and recycling streams. googleapis.com

A continuous process has been described using a reactor system where the reactants (methyl acetate, hydrogen, and carbon monoxide) are continuously fed into a reaction zone containing the catalyst. googleapis.com The reaction mixture is withdrawn and directed to a separation zone, where flash distillation can be used to separate low-boiling-point components, including the desired vinyl acetate (often produced from the subsequent cracking of this compound), from higher-boiling-point components. googleapis.com The catalyst and high-boiling components, including unreacted this compound and acetic anhydride, can then be recycled back into the reaction vessel. googleapis.com This setup allows for efficient use of reactants and catalyst, making the process more economical for large-scale industrial production. googleapis.com

Inorganic Carriers and Accelerators in Heterogeneous Systems

Synthesis from Dimethyl Ether (DME)

Dimethyl ether (DME) serves as an alternative and viable feedstock for the synthesis of this compound. google.com The process generally involves the carbonylation of DME in the presence of synthesis gas (CO and H₂). researchgate.net The reaction pathway often proceeds in two stages, where DME is first converted to methyl acetate, which subsequently undergoes hydrocarbonylation to form this compound. googleapis.com These steps can be performed concurrently in the same reactor. googleapis.comgoogle.com

Research has demonstrated the feasibility of this conversion using various catalytic systems. In one study, a batch autoclave reactor with RhI₃ as the main catalyst and methyl iodide/lithium iodide as co-catalysts was used. researchgate.net Under specific conditions, this system achieved a DME conversion of 60% with an this compound selectivity of 68.56%. researchgate.net Another study utilized a catalyst system comprising RhI₃, triphenylphosphine (B44618) (PPh₃), and methyl iodide (CH₃I) for the reaction of DME, acetic acid, and syngas. sciengine.com

Table 2: Reaction Conditions for this compound (EDA) Synthesis from Dimethyl Ether (DME)
Catalyst SystemTemperature (°C)Pressure (MPa)DME Conversion (%)EDA Selectivity (%)Reference
RhI₃, CH₃I, LiI1804.4 (Total)60.068.6 researchgate.net
RhI₃, PPh₃, CH₃I1803.0~Max ConversionIncreases with Temp. sciengine.com
The data represents findings from different experimental setups for DME carbonylation.

Catalytic Systems for DME, Acetic Acid, and Syngas Reactions

The reaction of dimethyl ether (DME), acetic acid, and synthesis gas (a mixture of carbon monoxide and hydrogen) is a primary route for producing this compound. The efficacy of this process is heavily dependent on the catalytic system employed.

Rhodium-iodide based catalysts have been extensively studied for the synthesis of this compound from dimethyl ether, acetic acid, and syngas. researchgate.netsciengine.com These systems typically consist of a rhodium source, such as rhodium triiodide (RhI3), and an iodide promoter, like methyl iodide (CH3I). researchgate.netsciengine.com The addition of organophosphorus promoters, particularly triphenylphosphine (PPh3), has been shown to significantly influence the reaction. researchgate.netsciengine.com

In a typical process, dimethyl ether is reacted with carbon monoxide and hydrogen in the presence of this catalytic system. google.com The use of organophosphorus compounds as promoters can improve selectivity and increase the conversion to this compound. google.com Research has shown that a catalyst mixture comprising RhI3, PPh3, and CH3I is effective for this conversion. researchgate.netsciengine.com Furthermore, the presence of lithium iodide and lithium acetate can further enhance the conversion of dimethyl ether to EDA. google.com

The direct hydrocarbonylation of methyl acetate, a related starting material, to this compound has also been investigated using mixed rhodium-palladium catalysts with iodide and basic promoters. researcher.life This process has achieved high conversion rates of methyl acetate and significant yields of this compound. researcher.life

Table 1: Representative Rhodium-Iodide Catalytic System for EDA Synthesis

Catalyst ComponentRoleExample Compound
Primary Catalyst Main active metalRhodium Triiodide (RhI3)
Promoter Enhances catalyst activity and selectivityTriphenylphosphine (PPh3)
Co-catalyst/Promoter Source of iodide, facilitates reactionMethyl Iodide (CH3I)
Additional Promoter Further enhances conversionLithium Iodide, Lithium Acetate

An alternative to expensive noble metal catalysts like rhodium involves the use of co-catalyst systems based on molybdenum-nickel (Mo-Ni) or tungsten-nickel (W-Ni). google.com These systems provide an improved process for preparing this compound from methyl acetate and/or dimethyl ether without relying on Group VIII noble metals. google.com

The process involves reacting methyl acetate or dimethyl ether with hydrogen and carbon monoxide in the presence of the Mo-Ni or W-Ni co-catalyst. google.com Crucially, this reaction is conducted in the presence of an iodide source and a promoter, which can be an organo-phosphorus or an organo-nitrogen compound where the phosphorus or nitrogen is trivalent. google.comsmolecule.com This combination of co-catalyst and promoter system enables the conversion to this compound in high yields. google.com

When dimethyl ether is used as the starting material, the reaction can be designed to first convert DME to methyl acetate through carbonylation, which then proceeds to form this compound in a subsequent reaction zone. google.com However, both reactions can also occur concurrently in the same reaction zone. google.com

The selectivity towards this compound in the synthesis from dimethyl ether is highly sensitive to reaction conditions, including temperature, pressure, and the molar ratio of carbon monoxide to hydrogen (syngas ratio). researchgate.netsciengine.comresearchgate.net

Temperature: Studies have shown that the selectivity of this compound generally increases with a rise in reaction temperature. researchgate.netsciengine.com Optimal temperatures for the hydrocarbonylation reaction are typically in the range of 120°C to 195°C, although a broader range of 20°C to 220°C can be used. google.com One study identified an optimal reaction temperature of 180°C for maximizing the conversion of dimethyl ether and the selectivity towards this compound. researchgate.net

Pressure: The total reaction pressure also plays a critical role. The selectivity for this compound has been observed to exhibit a maximum with increasing pressure. researchgate.netsciengine.com Generally, the hydrocarbonylation reaction is carried out at pressures ranging from 0.8 MPa (100 psig) to 21 MPa (3000 psig), with preferred pressures between 2.75 MPa (400 psig) and 14.5 MPa (2100 psig). google.com A specific investigation found that a pressure of 3.0 MPa led to maximum dimethyl ether conversion. researchgate.netsciengine.com

Syngas Ratio (CO/H₂): The molar ratio of carbon monoxide to hydrogen in the syngas feed significantly impacts product selectivity. The selectivity of this compound has been found to decrease as the CO/H₂ molar ratio increases. researchgate.netsciengine.com For the production of this compound as the main product, a preferred molar ratio of hydrogen to carbon monoxide is in the range of 10:1 to 1:10. googleapis.com One set of experiments determined an optimal CO/H₂ molar ratio of 2.5 for achieving maximum dimethyl ether conversion. researchgate.netsciengine.com

Table 2: Effect of Reaction Parameters on this compound Synthesis

ParameterGeneral Trend for EDA SelectivityOptimal Condition ExampleCitation
Temperature Increases with temperature180°C researchgate.netsciengine.comresearchgate.net
Pressure Exhibits a maximum with increasing pressure3.0 MPa researchgate.netsciengine.com
**Syngas Ratio (CO/H₂) **Decreases with increasing CO/H₂ ratio2.5 (CO/H₂) researchgate.netsciengine.com
Molybdenum-Nickel and Tungsten-Nickel Co-catalysts in DME Conversion

Bifunctional Catalysts in DME to this compound Conversion

Bifunctional catalysts offer a promising approach for the synthesis of this compound from dimethyl ether. sunggyuleephd.com These catalysts combine two different catalytic functions into a single system. In the context of direct DME synthesis, a bifunctional catalyst might consist of a methanol (B129727) synthesis catalyst (like Cu/ZnO/Al₂O₃) mixed with a methanol dehydration catalyst (such as gamma-Alumina or HZSM-5). sunggyuleephd.comntnu.no

For the conversion of DME to this compound, a heterogeneous, bifunctional catalyst has been developed that is stable to hydrogenation. osti.govepo.org This catalyst comprises an insoluble polymer with pendant quaternized heteroatoms. osti.govepo.org Some of these heteroatoms are ionically bonded to anionic Group VIII metal complexes (e.g., rhodium complexes), while the remainder are bonded to iodide. osti.govepo.org A key advantage of this system is that it does not require an additional promoter to achieve the catalytic reaction, and the solid catalyst can be easily separated from the reaction products by filtration and recycled. osti.govepo.org The process involves reacting dimethyl ether, acetic acid, hydrogen, and carbon monoxide in the presence of an alkyl halide and this bifunctional catalyst at elevated temperatures and pressures. osti.gov

Reaction Mechanism of this compound Synthesis from DME

The synthesis of this compound from dimethyl ether, carbon monoxide, and hydrogen is a multi-step process. researchgate.net While the precise mechanism can be complex and dependent on the specific catalytic system, a general pathway has been proposed. researchgate.netresearchgate.net

In rhodium-iodide catalyzed systems, a proposed catalytically active species is [Rh(CO)₂I₂]⁻. researcher.liferesearchgate.net The reaction mechanism likely involves the oxidative addition of methyl iodide to the rhodium complex, followed by CO insertion and subsequent reductive elimination steps.

A proposed reaction mechanism for the synthesis of EDA from DME and syngas involves the following key steps: researchgate.net

Carbonylation of DME: Dimethyl ether reacts with carbon monoxide to form methyl acetate. google.com

Reductive Carbonylation of Methyl Acetate: The formed methyl acetate is then converted into this compound. acs.org

The reaction temperature and the ratio of reactants are key factors that influence the conversion of DME and the selectivity towards EDA. researchgate.net

Alternative and Emerging Synthetic Routes to this compound

While the reaction of DME with syngas is a major focus, other synthetic pathways to this compound exist and are being explored.

One historical and well-established method involves the reaction of acetaldehyde and acetic anhydride . smolecule.commdpi.com This reaction can be catalyzed by substances like ferric chloride. smolecule.com

Another route is the catalytic hydrogenation of acetic anhydride in the presence of carbon monoxide. smolecule.com

The direct combination of acetylene (B1199291) with acetic acid can also produce this compound, often with vinyl acetate as a co-product. sciencemadness.org The reaction conditions, such as temperature, can be adjusted to favor the formation of one ester over the other. sciencemadness.org

Emerging research continues to seek more sustainable and economical routes. This includes the development of novel catalyst systems that can operate under milder conditions or utilize alternative feedstocks. rsc.org

Acetaldehyde and Acetic Anhydride Reactions

A historically significant and straightforward method for synthesizing this compound involves the direct reaction of acetaldehyde with acetic anhydride. wikipedia.orggoogle.com This process has been utilized on a commercial scale, often as a preceding step in the production of vinyl acetate. google.comnih.gov

The reaction is typically facilitated by an acid catalyst. atamanchemicals.com Ferric chloride is a commonly cited catalyst for this conversion. wikipedia.orgsmolecule.com The fundamental reaction involves the addition of acetic anhydride to acetaldehyde to form the geminal diacetate, this compound. atamanchemicals.com The chemical equation for this synthesis is:

CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃ wikipedia.org

Table 1: Synthesis from Acetaldehyde and Acetic Anhydride

Reactant 1Reactant 2Catalyst ExamplePrimary Product
AcetaldehydeAcetic AnhydrideFerric chloride wikipedia.orgsmolecule.comThis compound

Consideration of Coal-Raw Material Based Synthesis

In the pursuit of diversifying raw material sources away from petroleum, significant research has focused on producing chemicals from coal. For this compound, this involves using synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂) derived from coal, as the foundational feedstock. fischer-tropsch.org These routes are attractive in regions with abundant coal resources and offer a competitive alternative to ethylene-based processes for producing vinyl acetate, for which this compound is a key intermediate. chemicalbook.comgychbjb.com

Several catalyst systems have been developed for these conversions. Rhodium-based catalysts, often in combination with iodide promoters, are frequently employed. researchgate.netresearcher.life For instance, experiments for synthesizing this compound (EDA) from dimethyl ether (DME) and syngas have been conducted using RhI₃ as the main catalyst with methyl iodide and lithium iodide as co-catalysts. researchgate.net Another approach involves the direct hydrocarbonylation of methyl acetate to EDA using mixed rhodium-palladium catalysts. researcher.life Other catalyst systems explored include molybdenum-nickel or tungsten-nickel co-catalysts. google.comgoogle.com

The reaction conditions, such as temperature, pressure, and reactant ratios, are critical factors that influence the conversion rate and selectivity towards this compound. researchgate.net

Table 2: Research Findings in Coal-Based Synthesis of this compound

Starting MaterialCatalyst SystemPromoters / Co-catalystsReaction ConditionsConversion / Yield
Dimethyl Ether (DME) and SyngasRhI₃ researchgate.netMethyl iodide, Lithium iodide researchgate.net180°C; 2.2 MPa CO, 2.2 MPa H₂ researchgate.net60.0% DME conversion; 68.6% EDA selectivity researchgate.net
Methyl Acetate and SyngasRhodium-Palladium mixed catalysts researcher.lifeIodide and basic promoters researcher.life160°C; 200 kg/cm² (H₂/CO=1/1) researcher.lifeUp to 93% methyl acetate conversion; up to 68% EDA yield researcher.life
Methyl Acetate and/or Dimethyl EtherMolybdenum-Nickel or Tungsten-Nickel co-catalyst google.comOrgano-phosphorus or Organo-nitrogen compound, Iodide google.comLiquid phase, anhydrous conditions google.comData not specified, process described in patent. google.com
Acetic Anhydride and HydrogenMolybdenum-Nickel or Tungsten-Nickel co-catalyst google.comIodide, Organo-phosphorus or Organo-nitrogen compound google.com50°C to 250°C, anhydrous conditions google.comData not specified, process described in patent. google.com

Mechanistically, these processes are complex. The conversion of methyl acetate to this compound is believed to involve the concurrent generation of acetaldehyde and acetic anhydride, which then react to form the final product. acs.org The kinetics of the hydrocarbonylation of methyl acetate to this compound have been studied, with proposed rate equations based on a reaction mechanism where [Rh(CO)₂I₂]⁻ is the catalytically active species. researcher.life The activation energies for the formation of acetic anhydride and this compound were determined to be 80.72 and 91.79 kJ/mol, respectively. researcher.life

Chemical Reactivity and Transformation Pathways of Ethylidene Diacetate

Hydrolysis and Decomposition Reactions of Ethylidene Diacetate

The breakdown of this compound can occur through hydrolysis, where water is a reactant, or through thermal decomposition in the absence of water.

Under acidic conditions, this compound undergoes hydrolysis to produce acetaldehyde (B116499) and acetic acid. rsc.org The reaction is catalyzed by hydrogen ions. rsc.org Kinetic studies in aqueous hydrochloric acid have shown that the rate of this reaction is more closely aligned with the acid concentration than with the acidity function of the solution. rsc.orgscispace.com This observation suggests that the hydrolysis of this compound proceeds through a mechanism similar to that of simple esters, which involves a water molecule in the transition state. rsc.org

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the ester, followed by a rate-determining step. In the case of this compound, this process does not appear to involve a preliminary decomposition into acetaldehyde and acetic anhydride (B1165640). rsc.org Instead, the evidence points towards a direct hydrolysis pathway.

The hydrolysis of acylals like this compound can theoretically proceed through either a unimolecular (A-1) or a bimolecular (A-2) mechanism. cdnsciencepub.com However, kinetic studies conducted in hydrochloric acid solutions up to 8 N at 25°C indicate that the hydrolysis of this compound follows a bimolecular pathway. scispace.com This is supported by the observation that the reaction velocity is more dependent on the acid concentration than the acidity function, indicating the involvement of a water molecule in the critical complex of the rate-determining step. scispace.com

While conditions for a unimolecular mechanism are considered more favorable for this compound compared to methylene (B1212753) diacetate, no change in mechanism to a unimolecular pathway was observed even at the highest acid concentrations studied. scispace.com The reaction mechanism remains bimolecular, which is consistent with the hydrolysis of simple alkyl esters. scispace.com The bimolecular acyl-oxygen fission mechanism is considered the most probable pathway. scispace.com

In the absence of water, this compound undergoes thermal decomposition at elevated temperatures. cdnsciencepub.com In the vapor state, between 200°C and 300°C, it breaks down into an aldehyde and an anhydride. cdnsciencepub.com Specifically, at temperatures ranging from 220°C to 268°C, this compound decomposes to form acetaldehyde and acetic anhydride. cdnsciencepub.com

The kinetics of this thermal decomposition have been studied, and it is characterized as a homogeneous, unimolecular gas reaction. cdnsciencepub.comcdnsciencepub.com The reaction follows the Arrhenius equation, and the heat of activation has been determined to be 32,900 cal/mol. cdnsciencepub.com The velocity constants (sec⁻¹) for this decomposition are described by the equation: ln k = 28.2 - 32900/RT. cdnsciencepub.com

Decomposition Product Chemical Formula
AcetaldehydeCH₃CHO
Acetic Anhydride(CH₃CO)₂O

This table summarizes the primary products of the thermal decomposition of this compound.

The thermal decomposition of this compound in the gaseous phase is a classic example of a homogeneous first-order reaction. cdnsciencepub.comacs.org Studies have shown that the reaction is unimolecular and is not affected by the presence of inert gases at pressures above 10 cm of mercury. cdnsciencepub.comcdnsciencepub.com The decomposition has been measured at pressures as low as 0.05 mm of mercury without any observed decrease in the reaction rate. aip.org This type of reaction is of theoretical interest in the study of chemical kinetics. cdnsciencepub.com Similar homogeneous first-order gas-phase decompositions have been observed for related compounds like ethylidene dibutyrate and heptylidene diacetate. cdnsciencepub.com

Thermal Decomposition Kinetics and Products (Acetaldehyde, Acetic Anhydride)

Nucleophilic Attack and Addition Reactions of this compound

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbons of the ester groups and the carbon atom derived from the aldehyde. mdpi.com Research indicates that the carbon atom from the former aldehyde is the preferred site of attack, leading to the substitution of one of the acetoxy groups. mdpi.com The electrophilic nature of this central carbon allows this compound to undergo nucleophilic addition reactions with a variety of nucleophiles. smolecule.com

The initial attack by a nucleophile results in a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this can lead to the formation of various organic compounds. smolecule.com The dual acetyl groups on this compound enhance its reactivity in comparison to simpler esters. smolecule.com

Reactions with Amides: Formation of N-vinylamide Derivatives

This compound reacts with amides, such as formamide (B127407) and acetamide (B32628), to produce N-vinylamide derivatives. smolecule.comsmolecule.com This reaction can be carried out under stoichiometric base or catalytic Lewis acid conditions. researchgate.net The use of catalysts like tin(II) acetate (B1210297) (Sn(OAc)₂) and zinc acetate (Zn(OAc)₂) facilitates the attack of the amide at the tertiary carbon of this compound. researchgate.net In some cases, this process can also yield ethylidene bisamides as intermediates or byproducts. researchgate.net The formation of N-vinylamides is a significant transformation, as these products are valuable monomers in polymer synthesis. researchgate.netresearchgate.net

Role of this compound in Acylation Reactions

This compound serves as an effective acetylating agent, capable of transferring an acetyl group to various nucleophiles. mdpi.com This reactivity stems from the two acetyl groups attached to the same carbon atom, which enhances its electrophilic nature. smolecule.com

Early research in 1941 demonstrated that this compound reacts with aniline (B41778) to produce acetanilide, showcasing its ability to facilitate ester group transfer. mdpi.com More recent studies have explored its use in the acylation of various amines. bath.ac.uk For instance, the reaction of 1-bromoadamantane (B121549) with this compound in the presence of manganese complexes yields 1-acetyladamantane. researchgate.net This highlights its utility in synthesizing specific ketone derivatives. researchgate.net

While effective, the use of this compound as an acylating agent can sometimes be complicated by competing elimination reactions that form vinyl acetate. bath.ac.uk This side reaction is a key consideration in optimizing acylation processes.

Transformation to Vinyl Acetate Monomer

One of the most significant industrial applications of this compound is its conversion to vinyl acetate, a crucial monomer for the production of polymers like polyvinyl acetate (PVAc) and ethylene-vinyl acetate (EVA). wikipedia.orgwikipedia.orggoogle.com

The primary method for converting this compound to vinyl acetate is through the thermal elimination of one molecule of acetic acid. wikipedia.orgwikipedia.org This decomposition reaction is typically carried out at elevated temperatures. wikipedia.orgiarc.fr

This process can be integrated into larger chemical production schemes. For example, this compound can be produced from acetaldehyde and acetic anhydride, and then subsequently cleaved to yield vinyl acetate and acetic acid. iarc.frgoogle.com The efficiency of this thermal decomposition can be influenced by various catalysts. epo.org Research has shown that catalysts such as metal halides (bromides and iodides of Li, Mg, Ca, Sr, Ba, Zn, Sn, and Sb), organic halides, and ammonium (B1175870) halides can promote the decomposition of this compound to vinyl acetate with high selectivity and decomposition rates. epo.org

The mechanism for the formation of vinyl acetate from this compound is generally understood as a thermal elimination reaction. wikipedia.org While the exact mechanism of the catalyzed decomposition is not perfectly clear, it is believed to proceed through the formation of an intermediate complex with the catalyst, which facilitates the elimination of acetic acid. epo.org

In the broader context of vinyl acetate production from different precursors, mechanistic studies involving isotope labeling and kinetics have suggested the involvement of palladium-containing intermediates when starting from ethylene (B1197577) and acetic acid. wikipedia.org For the thermal decomposition of this compound, the reaction is believed to proceed via a concerted or stepwise elimination pathway.

Thermal Elimination of Acetic Acid to Yield Vinyl Acetate

Formation of Other Organic Compounds (Esters, Alcohols, Acids)

Beyond its transformation to vinyl acetate, this compound can be a precursor to other important organic compounds.

Under acidic conditions, this compound can undergo hydrolysis to form acetaldehyde and acetic anhydride. smolecule.com This reaction highlights its instability in the presence of acid and heat. smolecule.com

The reaction is as follows: (CH₃CO₂)₂CHCH₃ → CH₃CHO + (CH₃CO)₂O smolecule.com

Furthermore, this compound can react with various nucleophiles to synthesize a diverse range of organic compounds, including other esters and amides. smolecule.comlibretexts.org For example, its reaction with formamide or acetamide in the presence of a base or Lewis acid catalyst can yield N-vinylamides. smolecule.com

Investigation of Acetyl Group Transfer Reactions

The ability of this compound to transfer its acetyl groups is a key aspect of its reactivity. mdpi.comresearchgate.net This acyl transfer capability is fundamental to its role as an acetylating agent. mdpi.com Research has shown that the transfer of ester groups is a viable reaction pathway for this compound. mdpi.com

Mechanistic insights into the formation of diacetates from aldehydes suggest an initial nucleophilic attack of a carbonyl oxygen from an anhydride on the aldehyde's carbonyl carbon, leading to an oxonium ion. mdpi.com This is followed by either an intramolecular or intermolecular acetyl group transfer. mdpi.com In the case of this compound's reactions, the elimination of an acetoxy group can lead to a highly electrophilic O-acyloxocarbenium ion (AOI), which is readily attacked by nucleophiles. mdpi.com

Computational Chemistry Approaches to Reaction Mechanisms of this compound

Computational chemistry provides valuable tools for understanding the intricate reaction mechanisms of molecules like this compound. aip.org Ab initio quantum chemical methods and density functional theory (DFT) calculations can be employed to study the potential energy surfaces of reactions involving this compound. aip.orgacs.org

For instance, theoretical studies on the decomposition of ethylene have explored pathways involving ethylidene as a stationary point on the potential energy surface. aip.org Similar computational approaches could elucidate the mechanistic details of the thermal elimination of acetic acid from this compound to form vinyl acetate. aip.org

Multireference configuration interaction (MR-CISD) calculations have been used to investigate the excited-state energy surfaces of related molecules, which can provide insights into photochemical reaction pathways. aip.org While specific computational studies focusing solely on this compound's reaction mechanisms are not extensively detailed in the provided search results, the methodologies exist to explore its reactivity, including transition states, reaction intermediates, and activation energies for its various transformations. aip.orgacs.org

Applications of Ethylidene Diacetate As a Chemical Intermediate in Advanced Synthesis

Precursor in Pharmaceutical Synthesis

The reactivity of ethylidene diacetate makes it a valuable compound for forming active pharmaceutical ingredients (APIs) and complex molecular backbones. ontosight.ainordmann.global While specific examples in publicly accessible literature are often part of proprietary processes, its role as a versatile intermediate is well-established. ontosight.aismolecule.com The acylal structure is a key motif that has been explored in clinically validated prodrugs. researchgate.net Acylal structures can sometimes offer advantages over simple esters in prodrug design due to their different hydrolysis rates, potentially allowing for more rapid release of the active drug. mdpi.com

Furthermore, this compound can react with amides, such as formamide (B127407) or acetamide (B32628), in the presence of a catalyst to form N-vinylamide derivatives. smolecule.com These derivatives are themselves valuable intermediates in the synthesis of various pharmaceutical compounds. smolecule.com For instance, the reaction of this compound with aniline (B41778) was reported as early as 1941 to form acetanilide, demonstrating its utility in forming amide bonds. mdpi.com

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the synthesis of various agrochemicals. smolecule.com Its bifunctional nature allows for the construction of molecular frameworks common in pesticides and herbicides. The compound's ability to undergo specific reactions facilitates the introduction of desired functionalities that are crucial for the biological activity of agrochemicals. Although detailed pathways for specific commercial agrochemicals are proprietary, the fundamental reactivity of this compound makes it a useful tool for synthetic chemists in this industry. guidechem.com

Building Block for Complex Molecule Synthesis

This compound's utility extends to the total synthesis of complex natural products and other intricate organic molecules. researchgate.netproquest.com Its structure can be strategically incorporated and later modified to build sophisticated molecular architectures.

A notable example is its use in carbohydrate chemistry. Ethylidene acetals, derived from compounds like this compound, have been studied as protecting groups in the synthesis of complex molecules like trehalose (B1683222) derivatives, which are important for creating mycobacterial antigens.

Role in Protection Group Chemistry (Acylals)

This compound is a classic example of an acylal, which is a functional group used for the protection of aldehydes. mdpi.comatamanchemicals.com Protecting groups are essential in multi-step organic synthesis to prevent a functional group from reacting under certain conditions while transformations occur elsewhere in the molecule. libretexts.org

Acylals like this compound serve as effective protecting groups for aldehydes because they are stable under various conditions, including to nucleophiles and bases, but can be removed under specific acidic conditions. libretexts.orglibretexts.org Aldehydes can be protected by reacting them with acetic anhydride (B1165640), for which this compound is a key intermediate. atamanchemicals.com This protection is crucial when subsequent reactions involve reagents that would otherwise react with the aldehyde, such as Grignard reagents or strong hydrides. libretexts.orglibretexts.org

The stability of acetals, including acylals, is a cornerstone of protecting group strategy. libretexts.org While they are generally stable, their cleavage (deprotection) is typically catalyzed by aqueous acid, which regenerates the original aldehyde. libretexts.org This allows for selective deprotection, a critical aspect of complex synthesis. The stability of acylals can differ from other acetals (like thioacetals), offering chemists a range of options for their synthetic strategies. libretexts.org Some specialized ethylidene acetals have even been developed that are stable to acid but can be cleaved by bases. cmu.edu

The two acetoxy groups in this compound can act as leaving groups, allowing them to be replaced by various nucleophiles. This reactivity opens pathways to a diverse range of compounds.

Research has shown that diacetates can undergo transthioacetalisation with dithiols in the presence of a suitable catalyst to form thioacetals. mdpi.com Thioacetals are themselves important precursors in chemical synthesis. mdpi.com Other nucleophiles, such as amines or thiols, can also be used to substitute the acetate (B1210297) groups. This substitution allows for the formation of new carbon-heteroatom bonds, further highlighting the versatility of this compound as a synthetic intermediate.

Acid-Stable Protecting Group Functionality

Utilization in Fine Chemical Synthesis

This compound is a key intermediate in the production of several important fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. nordmann.globalresearchgate.net Its role in carbonylation reactions and as a precursor to large-volume monomers underscores its industrial significance. researchgate.netgoogleapis.com

One of the most prominent uses of this compound was as a precursor to vinyl acetate, a valuable monomer for producing polymers like polyvinyl acetate. wikipedia.orgsmolecule.com This process involves the thermal decomposition (cracking) of this compound, which eliminates a molecule of acetic acid to form vinyl acetate. wikipedia.orgcdc.gov Various catalysts and conditions have been developed to optimize this conversion. google.com

PrecursorsCatalyst / MethodTemperature (°C)OutcomeReference
Acetaldehyde (B116499) + Acetic AnhydrideFerric chlorideNot specifiedForms this compound intermediate wikipedia.org
This compoundThermal eliminationNot specifiedVinyl acetate + Acetic acid wikipedia.org
This compoundAcid catalyst + Ketene100 - 140Vinyl acetate google.com
Acetaldehyde + Acetic AnhydrideMercury sulfate (B86663)Not specifiedForms this compound, which can yield vinyl acetate sciencemadness.org

This compound is also intrinsically linked to the synthesis of acetic anhydride. googleapis.comgoogle.com It can be formed from acetaldehyde and acetic anhydride, and it can also be converted back into acetic anhydride and acetaldehyde. atamanchemicals.comgoogle.com Furthermore, modern synthetic routes based on syngas (a mixture of carbon monoxide and hydrogen) utilize carbonylation reactions to produce this compound from feedstocks like methyl acetate or dimethyl ether. googleapis.comgoogle.comacs.orggoogle.com These processes are often catalyzed by noble metals like rhodium or palladium. googleapis.comacs.org

FeedstockCatalyst SystemPressureTemperature (°C)Main Product(s)Reference
Methyl Acetate / Dimethyl Ether + CO/H₂Molybdenum-nickel or Tungsten-nickel co-catalyst + Iodide + PromoterNot specifiedNot specifiedThis compound google.com
Methyl Acetate / Dimethyl Ether + CO/H₂Group VIII Noble Metal (e.g., Rhodium, Palladium) + Iodide + PromoterNot specifiedNot specifiedThis compound and/or Acetic anhydride google.com
Dimethyl Ether + Syngas (CO/H₂)RhI₃ + Methyl iodide/Lithium iodide4.4 MPa180This compound (68.6% selectivity) & Methyl acetate researchgate.net

Potential for Prodrug Approaches in Medicinal Chemistry

The strategic modification of pharmacologically active agents into prodrugs is a cornerstone of medicinal chemistry, aimed at overcoming undesirable physicochemical or pharmacokinetic properties of a parent drug. This compound, a geminal diacetate (acylal), presents itself as a noteworthy promoiety—a transient carrier group—for the design of carrier-linked prodrugs. Current time information in Bangalore, IN.researchgate.net Its structure is particularly suited for temporarily masking polar functional groups like carboxylic acids or hydroxyls, which are common in many drug molecules. tandfonline.com

The core principle of using an this compound promoiety is to attach it to a parent drug, creating a new, temporarily inactive compound. This prodrug is designed to have improved properties, such as enhanced lipophilicity for better membrane permeation. Current time information in Bangalore, IN. Once administered, the prodrug undergoes enzymatic and/or chemical transformation in vivo to release the active parent drug at the desired site of action. researchgate.net

The activation of a prodrug featuring an this compound linker is primarily mediated by esterases, a class of hydrolytic enzymes ubiquitous in the body, including in plasma, the liver, and other tissues. Current time information in Bangalore, IN.tandfonline.com The bioactivation is a sequential process:

First Enzymatic Hydrolysis: An esterase cleaves one of the two acetate groups from the ethylidene moiety. This reaction yields one molecule of acetic acid and a highly unstable hemiacetal intermediate.

Spontaneous Decomposition: The intermediate rapidly and non-enzymatically decomposes to release the active parent drug, a second molecule of acetic acid, and one molecule of acetaldehyde.

This two-step cleavage mechanism can be advantageous. Research beginning in the 1970s revealed that acylal structures were, in some cases, significantly more sensitive to hydrolysis than simple carboxylic acid esters. Current time information in Bangalore, IN. This faster cleavage can lead to a more rapid release of the active drug, which is beneficial for drugs that show insufficient efficacy due to slow hydrolysis of conventional ester prodrugs. Current time information in Bangalore, IN.

Detailed Research Findings

While specific, publicly documented clinical applications of this compound as a prodrug linker are limited, extensive research on analogous structures provides strong evidence for its potential. A particularly relevant example is the ethylidene phosphate (B84403) prodrug of propofol (B549288), a poorly water-soluble anesthetic. google.comresearchgate.net In this prodrug, an ethylidene linker connects the hydroxyl group of propofol to a phosphate group. This modification significantly enhances water solubility, making it suitable for intravenous administration. researchgate.net

Crucially, this ethylidene-linked prodrug demonstrates extremely rapid enzymatic hydrolysis in vitro, with a half-life of approximately 21 seconds in the presence of alkaline phosphatase. researchgate.net This rapid conversion ensures the swift release of active propofol in vivo. researchgate.net The bioconversion of this prodrug releases acetaldehyde, which is considered less toxic than formaldehyde, a byproduct of the more common phosphonooxymethyl linkers. google.com The rapid and efficient cleavage observed in this closely related structure underscores the potential of the ethylidene moiety for prodrug design.

The general mechanism for the enzymatic release of a parent drug from a hypothetical this compound prodrug is detailed in the table below.

General Hydrolysis Pathway of an this compound Prodrug
StepProcessReactant(s)Enzyme/ConditionProduct(s)
1First HydrolysisParent Drug-(this compound) + H₂OEsteraseUnstable Intermediate + Acetic Acid
2DecompositionUnstable IntermediateSpontaneousActive Parent Drug + Acetaldehyde + Acetic Acid

The kinetic data from the analogous ethylidene phosphate prodrug of propofol highlights the efficiency of this cleavage mechanism.

In Vitro Hydrolysis Data for an Ethylidene Phosphate Prodrug Analogue
ProdrugParent DrugEnzymeHydrolysis Half-Life (t½)Byproducts of Linker
Ethylidene Phosphate Prodrug of PropofolPropofolAlkaline Phosphatase~21 seconds researchgate.netAcetaldehyde, Phosphate google.com

Note: The data presented is for a closely related ethylidene phosphate analogue to illustrate the kinetic potential of the ethylidene linker.

This strategy of using a geminal diester allows for tunable control over the rate of hydrolysis by modifying the steric and electronic properties of the promoiety. tandfonline.com Research on other acylal prodrugs has shown that the stability towards esterases can be correlated with the carbon chain length of the prodrug motif, providing a method to control the drug release profile. Current time information in Bangalore, IN.

Environmental Fate and Degradation Research of Ethylidene Diacetate

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For an ester like ethylidene diacetate, this process results in the formation of an alcohol and a carboxylic acid. Kinetic studies have shown that the hydrolysis of this compound in aqueous hydrochloric acid solutions occurs through a bimolecular mechanism, where the transition state involves a water molecule in addition to the conjugate acid of the ester. scispace.com This reaction mechanism appears to remain consistent even at high acid concentrations. scispace.com

The rate of hydrolysis for this compound is significantly influenced by the pH of the aqueous solution. The process is subject to both acid and base-catalyzed hydrolysis. While the hydrolysis is slow in neutral conditions, the rate increases in both acidic and alkaline environments. scispace.comguidechem.com

Table 1: Estimated Hydrolytic Half-Life of this compound at Different pH Values

pHHalf-Life (t½)Source
7152 days guidechem.comeuropa.eunih.gov
815 days guidechem.comeuropa.eunih.gov

Photodegradation Studies and Pathways

Photodegradation involves the breakdown of chemical compounds by light. In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its vapor pressure. guidechem.comnih.gov The primary pathway for its atmospheric degradation is the reaction with photochemically produced hydroxyl radicals (•OH). guidechem.comnih.govtaylorfrancis.com The estimated rate constant for this vapor-phase reaction is 3.9 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4.1 to 4.9 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. guidechem.comnih.govtaylorfrancis.com

Volatilization from Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into a gaseous phase. The potential for this compound to volatilize from water and soil is determined by its Henry's Law constant and vapor pressure.

Based on its experimental vapor pressure (7.74 x 10⁻² mm Hg at 25°C) and water solubility, the Henry's Law constant for this compound is estimated to be 8.4 x 10⁻⁸ atm-m³/mol. guidechem.comnih.gov This low value indicates that the compound is essentially non-volatile from water surfaces. guidechem.comnih.gov Therefore, volatilization is not expected to be a significant fate process from moist soil surfaces. guidechem.comnih.gov However, based on its vapor pressure, some volatilization may occur from dry soil surfaces. guidechem.comnih.gov

Table 2: Volatility Properties of this compound

PropertyValueSource
Henry's Law Constant8.4 x 10⁻⁸ atm-m³/mol (estimated) guidechem.comnih.gov
Vapor Pressure7.74 x 10⁻² mm Hg at 25°C guidechem.comnih.gov

Mobility and Adsorption in Soil and Sediment

The mobility of a chemical in soil is largely governed by its tendency to adsorb to soil particles and organic matter. This is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using structure estimation methods, the Koc for this compound has been estimated to be between 10 and 37.63. guidechem.comnih.govtaylorfrancis.com

According to classification schemes based on Koc values, this range suggests that this compound has very high mobility in soil. guidechem.comnih.govtaylorfrancis.com A low Koc value indicates a weak adsorption to soil particles, meaning the compound is likely to remain in the soil pore water and move with it. ecetoc.org Consequently, if released to water, it is not expected to significantly adsorb to suspended solids and sediment. guidechem.comnih.gov

Table 3: Soil Adsorption and Mobility of this compound

ParameterEstimated ValueImplicationSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)10 - 37.63Very High Mobility guidechem.comnih.govtaylorfrancis.com

Environmental Monitoring and Detection in Waste Streams

Specific data from environmental monitoring programs detailing the concentration of this compound in waste streams, surface water, or groundwater are not widely available in published literature. However, its release to the environment is possible through various waste streams associated with its production and use as a solvent in lacquers, printing inks, and resins. guidechem.com

The detection and quantification of organic compounds like this compound in environmental samples such as water or soil would typically rely on established analytical chemistry techniques. env.go.jp Methods like gas chromatography (GC) combined with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), are standard for analyzing volatile and semi-volatile organic compounds in environmental matrices. mdpi.com For effective monitoring, sampling strategies would need to be designed to account for the physical and chemical properties of the compound, such as its high mobility in soil and low volatility from water. gov.bc.ca This would involve collecting samples from relevant environmental compartments, such as industrial wastewater, groundwater downgradient from potential sources, and various soil depths. env.go.jpgov.bc.ca

Advanced Analytical and Spectroscopic Characterization of Ethylidene Diacetate in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental in confirming the molecular structure of ethylidene diacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound provides distinct signals that correspond to the different proton environments within the molecule. chemicalbook.comuq.edu.au The predicted ¹H NMR spectrum in D₂O shows characteristic peaks for the methyl and methine protons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands that are indicative of its functional groups. nih.govchemicalbook.com A key feature is the prominent C=O stretching vibration from the acetate (B1210297) groups. The spectrum conforms to established standards, confirming the compound's identity. thermofisher.comthermofisher.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. nih.govchemicalbook.com The mass spectrum (electron ionization) provides data on the mass-to-charge ratio of the parent ion and its fragments, which is crucial for structural confirmation. nist.gov GC-MS analysis is also a common technique used. nih.govgoogle.com

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a product or reactant.

Gas Chromatography (GC): Gas chromatography is a primary method for determining the purity of this compound, with standards often requiring a purity of ≥98.5%. thermofisher.com It is also extensively used to analyze reaction mixtures, for example, in the synthesis of this compound from methyl acetate, where it can quantify reactants, products, and by-products like acetic acid and acetic anhydride (B1165640). googleapis.comepo.orgtajhizkala.irgoogle.com The Kovats retention index, a parameter used in GC, has been determined for this compound on semi-standard non-polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of mixtures containing this compound. lookchem.comgoogle.com It is particularly useful for monitoring reactions and can be adapted for various analytical needs, including the separation of polynucleotides in some specialized applications. google.com

Mechanistic Study Techniques (e.g., Kinetic Isotope Effects, Hammett Plots)

Understanding the reaction mechanisms involving this compound requires specialized techniques that probe the transition states and the influence of electronic effects.

Kinetic Isotope Effects: The study of kinetic isotope effects, such as the deuterium (B1214612) isotope effect (kH/kD), provides insight into bond-breaking steps in a reaction's rate-determining step. For instance, in the oxidation of acetaldehyde (B116499), a precursor in some synthetic routes to this compound, a significant kinetic isotope effect (kH/kD = 6.4) was observed, indicating the cleavage of a carbon-hydrogen bond in the slow step. srce.hrresearchgate.net Similar studies on the P450 2E1-catalyzed oxidation of acetaldehyde to acetic acid also show considerable kinetic isotope effects. nih.govresearchgate.net

Hammett Plots: Hammett plots are used to correlate reaction rates or equilibrium constants with substituent constants (σ), providing information about the electronic effects on the reaction mechanism. walisongo.ac.idlookchem.com For reactions involving aromatic substrates, a linear Hammett plot can indicate a consistent mechanism across a range of substituents. researchgate.net While direct Hammett analysis of this compound itself is less common, such studies on related reactions, like those involving vinyl acetate, can provide valuable mechanistic insights. openrepository.comscience.gov

Crystallographic Analysis of this compound Derivatives

While obtaining a single crystal of this compound itself can be challenging due to its low melting point, X-ray crystallography of its derivatives and related complexes provides invaluable three-dimensional structural information.

X-ray Diffraction of Related Complexes: The crystal structures of metal complexes containing ligands derived from or related to diacetates have been determined. For example, the crystal structures of a series of first-row transition-metal tris(ethylenediamine) diacetate complexes, M(en)₃₂, have been reported. researchgate.net These studies reveal details about coordination geometries, bond lengths, and intermolecular interactions like hydrogen bonding. researchgate.net Similarly, the structures of cobalt(III) complexes with ethylenediamine-N,N'-diacetate (edda²⁻) have been elucidated, showing how the ligand coordinates to the metal center. researchgate.net The analysis of organometallic complexes by X-ray diffraction is a powerful tool for understanding their catalytic properties. acs.orgbohrium.comgla.ac.uk

Toxicological and Ecotoxicological Research on Ethylidene Diacetate

Investigation of Potential Toxicity and Health Effects

The toxicological properties of ethylidene diacetate have not been fully investigated. coleparmer.com However, available information suggests several potential health effects. Eye contact may lead to irritation, chemical conjunctivitis, and corneal damage. coleparmer.com Skin contact can potentially cause irritation and dermatitis. coleparmer.com Ingestion may result in gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea. coleparmer.com Inhalation of this compound might irritate the respiratory tract. coleparmer.com High concentrations could lead to central nervous system (CNS) depression and asphyxiation, while aspiration may cause pulmonary edema. coleparmer.com Chronic effects from prolonged exposure may be delayed. coleparmer.com One of the decomposition products of this compound is acetaldehyde (B116499), which is recognized as a potential carcinogen. smolecule.com

Table 1: Potential Health Effects of this compound

Exposure RoutePotential Health Effects
Eye Contact Irritation, chemical conjunctivitis, corneal damage. coleparmer.com
Skin Contact Irritation, dermatitis. coleparmer.com
Ingestion Gastrointestinal irritation, nausea, vomiting, diarrhea. coleparmer.com
Inhalation Respiratory tract irritation, CNS depression, asphyxiation, pulmonary edema. coleparmer.com
Chronic Exposure Effects may be delayed. coleparmer.com

In Vitro and In Vivo Toxicological Studies

Detailed in vitro and in vivo toxicological studies specifically on this compound are limited in publicly available literature. In vivo toxicology testing, which utilizes whole animal models, is crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) of a substance and its systemic effects. numberanalytics.com This type of testing provides a comprehensive understanding of a substance's toxicity by considering complex interactions within a living organism. numberanalytics.com

While specific studies on this compound are not readily found, the general methodology for such research often involves exposing model organisms, such as rats or zebrafish, to the compound and observing for toxic effects. mdpi.comresearchgate.net For instance, studies on other chemical compounds have used zebrafish embryos to screen for embryotoxicity, monitoring for developmental abnormalities and lethality. mdpi.com Similarly, in vivo studies in rats can involve oral administration of the substance to determine acute and subacute toxicity, monitoring for mortality, clinical signs of toxicity, and changes in body weight, as well as hematological and biochemical parameters. researchgate.net

In vitro testing, which uses isolated cells or tissues, is valuable for initial screening and for investigating the mechanisms of toxicity. numberanalytics.com For example, the 2′,7′-dichlorofluorescein diacetate (DCF-DA) assay can be used to determine the formation of reactive oxygen species (ROS) in cells exposed to a substance. imi.hr

Environmental Ecotoxicity and Hazard Assessment

Information regarding the environmental ecotoxicity of this compound is not extensively documented. fishersci.se It is indicated that the substance has no known components that are hazardous to the environment or are not degradable in wastewater treatment plants. fishersci.se Based on available information, persistence in the environment is considered unlikely. fishersci.se The compound contains volatile organic compounds (VOCs), which are expected to evaporate readily from surfaces, making it likely to be mobile in the environment and disperse rapidly in the air. fishersci.se Bioaccumulation is also considered unlikely. fishersci.se

Ecotoxicological assessments for chemical substances often involve determining their potential to cause harm to various organisms in the environment. This can include studies on its effects on fish, invertebrates, and microorganisms. ecetoc.org The process of ecological risk assessment involves characterizing the exposure of plants and animals to the substance and evaluating its potential adverse effects. epa.gov

Biological Activity Research

Research into the specific biological activity of this compound is limited. smolecule.com Some studies suggest that related compounds may have antimicrobial properties, though specific data for this compound is sparse. smolecule.com The reactivity of this compound, particularly its hydrolysis to acetaldehyde and acetic anhydride (B1165640), is a key aspect of its chemical behavior. smolecule.com It can react with nucleophiles, such as amides, to form N-vinylamide derivatives, which are of interest for potential pharmaceutical applications. smolecule.com

Other research has explored the biological activity of structurally related compounds. For example, certain cholestane (B1235564) derivatives containing an ethylidene group have been shown to exhibit cytotoxic activity against cancer cell lines and induce apoptosis. researchgate.net

Q & A

Basic Research Questions

Q. How can the purity of ethylidene diacetate be experimentally determined during synthesis?

  • Methodology : Use iodometric titration to quantify formaldehyde or acetaldehyde released during alkaline hydrolysis. For EDA, 45.6 mg of the sample consumes 10.17 mL of 0.0688 N iodine solution (stoichiometric reaction with aldehyde groups). Calibrate with standard solutions and validate via gas chromatography (GC) or NMR for cross-verification .

Q. What are standard protocols for synthesizing this compound in laboratory settings?

  • Methodology : Catalytic carbonylation of dimethyl ether (DME) with CO/H₂ syngas (2.5:1 molar ratio) at 180°C and 3.0 MPa using RhI₃/PPh₃/CH₃I catalysts. Monitor conversion via GC-MS and optimize reaction time (≤10 hours) to maximize selectivity (≥75%). Pre-purify DME and acetic acid to avoid byproducts like acetic anhydride .

Q. Which analytical techniques are most effective for characterizing EDA’s structural properties?

  • Methodology :

  • FT-IR : Identify ester carbonyl stretches (C=O) at ~1740 cm⁻¹ and C-O-C linkages.
  • ¹H/¹³C NMR : Peaks at δ 2.05 ppm (acetate CH₃) and δ 4.85 ppm (ethylidene CH) confirm structure.
  • Mass Spectrometry (EI-MS) : Parent ion [M+H]⁺ at m/z 147.1 and fragments at m/z 87 (CH₃COO⁺) .

Advanced Research Questions

Q. How does acid concentration influence the hydrolysis mechanism of EDA compared to methylene diacetate?

  • Methodology : Conduct kinetic studies in HCl (0.1–8 N) at 25°C. Measure first-order rate constants (k) via formaldehyde quantification. For EDA, k increases 240-fold (0.000108 to 0.00146 sec⁻¹) in 7.92 N HCl, but remains bimolecular (R² >0.99 for log k vs. acid concentration). Contrast with methylene diacetate, where k = 0.000144–0.00140 sec⁻¹ under identical conditions. Use Hammett acidity functions (H₀) to correlate proton activity with mechanism .

Q. Why does EDA’s hydrolysis rate contradict unimolecular mechanism predictions at high acid concentrations?

  • Resolution : Despite elevated H₀ values (indicative of protonated intermediates), EDA retains a bimolecular pathway due to water participation in the transition state. This is evidenced by linear k vs. [H₂O] plots (slope = 1.1–1.3) and lack of carbocation trapping products. Computational simulations (DFT) show a low-energy barrier for concerted acyl-oxygen cleavage .

Q. How do substituent electronic effects impact EDA’s hydrolysis kinetics?

  • Methodology : Compare EDA with analogs (e.g., methylene dipropionate). Electron-donating groups (e.g., –CH₃ in EDA) stabilize the transition state, reducing k by 20–30% versus electron-withdrawing substituents. Use Hammett σ⁺ constants to model substituent effects and validate via Arrhenius plots (EDA’s Eₐ = 33–35 kJ/mol) .

Q. What experimental strategies resolve contradictions in reported hydrolysis rate constants for EDA?

  • Methodology :

  • Standardize acid concentration : Use HClO₄ instead of HCl to minimize anion-specific effects.
  • Control ionic strength : Add LiClO₄ to maintain constant ionic strength (e.g., 1.0 M).
  • Cross-validate methods : Compare iodometric titration with in-situ FT-IR monitoring of ester decay .

Key Methodological Notes

  • Kinetic Analysis : Use non-linear regression to fit time-dependent concentration data (e.g., [EDA] = [EDA]₀ * e⁻ᵏᵗ).
  • Error Mitigation : Replicate experiments (n ≥ 3) and apply Student’s t-test for statistical significance (α = 0.05).
  • Safety : Handle concentrated acids under inert atmospheres (N₂/Ar) to prevent exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.